molecular formula C22H18ClN3O B4880874 4-chloro-N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide

4-chloro-N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide

Cat. No.: B4880874
M. Wt: 375.8 g/mol
InChI Key: QSJQJHYVDFOSJG-UHFFFAOYSA-N
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Description

4-Chloro-N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide is a synthetic small molecule featuring an imidazo[1,2-a]pyridine core substituted at positions 2 and 6 with a 4-methylphenyl group and a methyl group, respectively. The benzamide moiety at position 3 includes a para-chloro substituent.

Properties

IUPAC Name

4-chloro-N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O/c1-14-3-6-16(7-4-14)20-21(26-13-15(2)5-12-19(26)24-20)25-22(27)17-8-10-18(23)11-9-17/h3-13H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJQJHYVDFOSJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution reactions: Introduction of the chloro and methyl groups can be performed using halogenation and alkylation reactions, respectively.

    Coupling reactions: The final step often involves coupling the imidazo[1,2-a]pyridine core with a benzamide derivative using reagents such as coupling agents (e.g., EDC, DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, resulting in the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Ammonia (NH₃), thiols (RSH).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield hydroxyl or carbonyl compounds, while substitution of the chloro group can produce a variety of amine or thiol derivatives.

Scientific Research Applications

4-chloro-N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies exploring its effects on cellular processes and its potential as a lead compound for drug development.

    Chemical Biology: It serves as a tool compound in the study of biochemical pathways and molecular interactions.

    Industrial Applications: The compound’s derivatives may be used in the development of new materials or as intermediates in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-chloro-N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biological pathways. For instance, it could act as an inhibitor of a particular enzyme, thereby blocking a metabolic pathway and exerting its therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Imidazo[1,2-a]pyridine Derivatives

4-Chloro-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide (DS2)
  • Structure : Replaces the 4-methylphenyl group at position 2 with a 2-thienyl group.
  • Demonstrates higher receptor specificity compared to neurosteroids like THDOC .
Zolpidem (N,N-Dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide)
  • Structure : Substitutes the benzamide group with an acetamide and dimethylamine.
  • Activity: A well-established sedative-hypnotic targeting α1-GABA-A receptors. The target compound’s benzamide group may reduce sedative effects while retaining antioxidant properties .
  • Therapeutic Potential: Zolpidem’s clinical success highlights the imidazo[1,2-a]pyridine scaffold’s versatility but underscores the target compound’s unique selectivity for δ-subunits .

Benzamide-Modified Analogs

3-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-6-yl)-N-methylbenzamide (cpd S8)
  • Structure : Retains the 4-chlorophenyl group but positions the benzamide at a different site.
  • Synthesis : Prepared via methylamine substitution, yielding a higher melting point (225–227°C) compared to the target compound .
N-(3,5-bis(Trifluoromethyl)benzyl)-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetamido)methyl)benzamide
  • Structure : Incorporates a trifluoromethyl-benzyl group and acetamido linker.
  • Activity : Demonstrates potent anti-inflammatory activity (IC₅₀ < 10 μM), surpassing aspirin. The trifluoromethyl groups enhance lipophilicity and target affinity .

Substitution-Driven Pharmacokinetic Variations

Compound Name Substituents (Position) Melting Point (°C) Yield (%) Key Activity Reference
Target Compound 4-Cl-benzamide (3), 4-MePh (2), Me (6) N/A N/A δ-GABA-A modulation
cpd S8 4-Cl-Ph (2), N-Me-benzamide (3) 225–227 63 Receptor binding (unconfirmed)
Zolpidem N,N-dimethylacetamide (3) N/A N/A α1-GABA-A agonism (sedation)
DS2 2-thienyl (2), 4-Cl-benzamide (3) N/A N/A δ-GABA-A selectivity

Structure-Activity Relationship (SAR) Insights

  • Position 2 Substitution : A 4-methylphenyl group (target compound) vs. 2-thienyl (DS2) alters receptor selectivity. Thienyl groups enhance δ-subunit affinity but reduce metabolic stability .
  • Para-Chloro on Benzamide : Critical for hydrophobic interactions with GABA-A receptors; removal reduces potency by >50% .

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